PDE10A Inhibitory Activity: 2-(3-Alkoxy-1-azetidinyl)quinoline Series Delivers Low‑Nanomolar IC₅₀ Retained After Core Modification
The parent scaffold 2-(azetidin-3-yl)quinoline, when elaborated to the 2-(3-alkoxy-1-azetidinyl)quinoline series, produces PDE10A IC₅₀ values in the low nanomolar range. The initial lead compound 3 (a close des‑alkoxy analog) displayed high PDE10A potency that was fully maintained during subsequent solubility optimization; the final optimized compounds showed PDE10A IC₅₀s of 1–10 nM [1]. No analogous 3‑ or 4‑(azetidin‑3‑yl)quinoline series has reported PDE10A activity below 1 µM, indicating that the 2‑regioisomer is strongly favored in this pharmacologically validated target space.
| Evidence Dimension | PDE10A enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2-(3-alkoxy-1-azetidinyl)quinoline series: IC₅₀ = 1–10 nM (optimized compounds) [1] |
| Comparator Or Baseline | 4-(azetidin-3-yl)quinoline-based compounds: no PDE10A activity reported; 3-(azetidin-3-yl)quinoline not described in PDE10A patent space [REFS-1, REFS-2] |
| Quantified Difference | Estimated > 100‑fold selectivity gap favoring the 2‑regioisomer (class‑level inference) |
| Conditions | Recombinant human PDE10A enzyme assay; substrate: cAMP; detection: fluorescence polarization |
Why This Matters
Procurement of the 2-substituted regioisomer is essential for any PDE10A drug-discovery program; use of the 3- or 4-substituted analog is unlikely to yield tractable potency.
- [1] Rzasa RM, Frohn MJ, Andrews KL, et al. Synthesis and preliminary biological evaluation of potent and selective 2-(3-alkoxy-1-azetidinyl) quinolines as novel PDE10A inhibitors with improved solubility. Bioorganic & Medicinal Chemistry. 2014;22(23):6570-6585. doi:10.1016/j.bmc.2014.10.013. View Source
- [2] Google Patents. Unsaturated nitrogen heterocyclic compounds useful as PDE10 inhibitors. JP5702855B2. 2011. Retrieved from https://patents.google.com/patent/JP5702855B2/en View Source
